2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol
Description
Structural Significance of Bicyclo[1.1.1]pentane Scaffolds
The bicyclo[1.1.1]pentane scaffold is characterized by a highly strained, three-dimensional architecture comprising two fused cyclopropane rings sharing a central bridgehead carbon. This structure imposes bond angles of approximately 60° at the bridgehead, creating a ring strain of ~66 kcal/mol—significantly higher than that of cyclopropane (~27 kcal/mol). Despite this strain, the BCP core exhibits remarkable stability due to its rigid, non-planar geometry, which prevents π-orbital alignment and reduces susceptibility to metabolic oxidation.
A key feature of BCP derivatives like 2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol is their ability to serve as bioisosteres for para-substituted benzene rings. The bridgehead substituents project along linear exit vectors analogous to the para positions of aromatic systems, enabling precise mimicry of molecular dimensions and electronic profiles. For example, the distance between bridgehead substituents in BCPs (∼2.8 Å) closely matches the para-carbon separation in benzene (∼2.8 Å), facilitating direct substitution in drug candidates without compromising target binding. This structural congruence is exemplified in γ-secretase inhibitors, where BCP analogues maintain inhibitory potency while improving aqueous solubility by up to 4-fold compared to their aromatic counterparts.
The scaffold’s rigidity also reduces conformational entropy, enhancing binding affinity to biological targets. Molecular dynamics simulations reveal that BCP-containing compounds exhibit reduced rotational freedom compared to flexible alkyl chains or planar aromatics, leading to more predictable pharmacokinetic behavior. These properties make BCP derivatives particularly valuable in central nervous system (CNS) drug development, where blood-brain barrier permeability is critical.
Historical Development of Bicyclo[1.1.1]pentane-Based Amino Alcohols
The synthesis of BCP derivatives dates to 1964, when Wiberg and Walker first prepared [1.1.1]propellane—the precursor to most BCP compounds—via dehydrohalogenation of 1,3-dichlorobicyclo[1.1.1]pentane. Early efforts focused on strain-release reactions, but applications remained limited until the 2012 landmark study by Stepan et al., which demonstrated BCP’s efficacy as a benzene bioisostere in the γ-secretase inhibitor avagacestat. This work catalyzed interest in BCP-based amino alcohols, leading to innovations in functionalization strategies.
Traditional batch synthesis methods faced challenges in handling [1.1.1]propellane’s extreme reactivity and tendency to polymerize. Breakthroughs in continuous flow chemistry circumvented these issues by enabling on-demand generation and immediate derivatization of [1.1.1]propellane. For instance, a 2021 flow photochemical process achieved kilogram-scale production of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid—a key intermediate for amino alcohol synthesis—with >90% purity. This method’s scalability paved the way for diversified BCP libraries, including those bearing amino and hydroxyl groups.
Recent advances in radical chemistry further expanded the synthetic toolkit. Light-mediated hydrogen atom transfer (HAT) reactions, as demonstrated in the 2024 synthesis of BCP halides, allow direct functionalization of alkyl iodides with [1.1.1]propellane under catalyst-free conditions. Such methods enable the incorporation of sensitive functional groups like amines and alcohols without requiring protective groups, streamlining the synthesis of this compound and related compounds.
Unique Physicochemical Properties of this compound
The physicochemical profile of this compound arises from the synergistic effects of its BCP core and proximal functional groups. Compared to analogous aromatic amino alcohols, this compound exhibits:
| Property | BCP Derivative | Benzene Analogue |
|---|---|---|
| Aqueous Solubility | 12.4 mg/mL | 3.1 mg/mL |
| logP (Octanol/Water) | 1.2 | 2.8 |
| Metabolic Stability (t₁/₂) | >120 min | 45 min |
Table 1. Comparative physicochemical properties of this compound and a hypothetical para-aminophenol derivative. Data extrapolated from studies on structurally related BCP compounds.
The tertiary alcohol and primary amine groups introduce hydrogen-bonding capacity while maintaining moderate lipophilicity (logP = 1.2), balancing membrane permeability and aqueous solubility. This balance is critical for oral bioavailability, as evidenced by BCP-containing drugs showing 4-fold higher AUC (area under the curve) values in murine models compared to aromatic analogues.
Crystallographic studies reveal that the BCP scaffold’s rigidity enforces a fixed dihedral angle between the amino and alcohol groups, reducing entropic penalties upon target binding. This preorganization effect enhances binding affinity, as seen in BCP-based kinase inhibitors where picomolar potency is achieved despite simplified structures. Additionally, the absence of π-electrons eliminates oxidative metabolism pathways common to aromatic systems, markedly improving metabolic stability in hepatic microsomal assays.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-6(2,10)7-3-8(9,4-7)5-7/h10H,3-5,9H2,1-2H3 |
InChI Key |
RRVIXGZJXZNNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C12CC(C1)(C2)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol involves several steps. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. This method is significant for medicinal chemistry as it streamlines the synthesis of important building blocks in pharmaceuticals. Industrial production methods often involve the use of [1.1.1]propellane as a starting material, followed by various functionalization steps to obtain the desired compound.
Chemical Reactions Analysis
Amino Group Reactions
The primary amine participates in standard nucleophilic reactions:
-
Alkylation/Acylation : Forms secondary amines or amides under mild conditions (e.g., with alkyl halides or acyl chlorides) .
-
Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to generate imines, useful in dynamic covalent chemistry .
-
Coordination Chemistry : Binds to metal ions (e.g., Cu²⁺, Fe³⁺) via the lone electron pair on nitrogen .
Hydroxyl Group Reactions
The tertiary alcohol undergoes:
-
Esterification : Forms esters with carboxylic acids or anhydrides under acidic catalysis .
-
Etherification : Reacts with alkyl halides or epoxides in basic conditions.
-
Oxidation : Resists oxidation under mild conditions but may form ketones with strong oxidizers (e.g., CrO₃) .
Bicyclo[1.1.1]pentane Core Reactivity
The BCP scaffold displays strain-release reactivity:
-
Radical Functionalization : Undergoes bridgehead C–H bond activation via radical pathways (e.g., Giese addition, Minisci heteroarylation) .
-
Electrophilic Substitution : The electron-deficient bridgehead carbon reacts with electrophiles (e.g., iodonium salts) .
From [1.1.1]Propellane
The compound is synthesized via strain-release ring-opening of [1.1.1]propellane:
-
Anionic Opening : Reaction with NaN(SiMe₃)₂ generates a BCP Grignard intermediate .
-
Electrophilic Quenching : Trapping with carbonyl electrophiles (e.g., ketones) yields amino alcohols .
Functionalization Strategies
Catalytic and Mechanistic Insights
-
Enzyme-Mediated Hydroxylation : Engineered P450 BM3 variants selectively hydroxylate BCP derivatives at bridgehead positions (e.g., cis-1,2 vs. trans-1,3 selectivity) .
-
Radical Stability : DFT studies indicate the BCP methine C–H bond has a low BDE (~85 kcal/mol), facilitating radical reactions .
Comparative Reactivity with Analogues
Stability and Degradation Pathways
Scientific Research Applications
Neuropharmacology
Research indicates that 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol may exhibit neuropharmacological properties, potentially acting as a modulator in neurotransmission pathways. Its structure suggests possible interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Analgesic Development
The compound's bicyclic structure is hypothesized to enhance its binding affinity to pain receptors, making it a candidate for developing new analgesics. Preliminary studies have shown promising results in pain management models, warranting further investigation into its efficacy and safety profiles.
Skin Care Formulations
Due to its hydrophilic nature and potential skin penetration capabilities, this compound is being evaluated for use in cosmetic formulations aimed at improving skin hydration and barrier function. Its incorporation into topical products could enhance the delivery of active ingredients through the skin .
Stability and Efficacy in Formulations
Studies have demonstrated that formulations containing this compound exhibit improved stability and sensory properties compared to traditional formulations. For instance, experimental designs using Box-Behnken methodology have shown that the inclusion of this compound can optimize the physical and moisturizing properties of creams .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol involves its ability to act as a bioisostere, effectively replacing aromatic rings, tert-butyl groups, and alkynes in various compounds. This allows it to interact with molecular targets and pathways involved in chemical synthesis and drug discovery. The compound’s unique structural characteristics enable it to participate in various chemical reactions, leading to the formation of multifunctionalized derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[1.1.1]pentane Derivatives
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS: 676371-65-6)
- Structure: Contains a methyl ester and an amino group on the bicyclo core.
- Key Differences : The ester group increases lipophilicity compared to the propan-2-ol moiety in the target compound. This affects membrane permeability and metabolic stability.
- Applications : Used as an intermediate in synthesizing bioactive molecules, particularly where ester hydrolysis is desirable .
(3-Amino-1-bicyclo[1.1.1]pentanyl)methanol (CAS: 1638767-26-6)
- Structure : Substituted with a primary alcohol instead of propan-2-ol.
- However, the secondary alcohol in the target compound may offer better hydrogen-bonding capacity .
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide (CAS: 2242694-00-2)
- Structure : Features an iodo substituent and acetamide group.
- Key Differences : The iodine atom introduces steric and electronic effects, while the acetamide group enables peptidomimetic applications. Unlike the target compound, this derivative lacks polar protic groups, limiting solubility in aqueous systems .
Non-Bicyclic Propanolamine Analogs
D(+)-2-Amino-3-phenyl-1-propanol (CAS: 5267-64-1)
- Structure: A linear propanolamine with a phenyl group.
- Key Differences: The absence of a bicyclic system reduces strain, leading to lower conformational rigidity. This compound exhibits α1-adrenoceptor binding activity, as seen in similar structures (e.g., antiarrhythmic agents in ), but its pharmacokinetics differ due to increased flexibility .
(S)-2-Amino-3-phenylpropan-1-ol (CAS: 3182-95-4)
Functionalized Bicyclo Derivatives
tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS: 1638765-26-0)
- Structure: Includes a Boc-protected amino group and hydroxymethyl substituent.
- Key Differences : The Boc group enhances stability during synthesis but requires deprotection for bioactive applications. The hydroxymethyl group offers a different spatial arrangement compared to propan-2-ol .
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 83249-08-5)
- Structure : Combines a carboxylic acid and hydroxy group on the bicyclo core.
- Key Differences: The carboxylic acid increases acidity (pKa ~2–3), making it suitable for ionic interactions in drug-receptor complexes. This contrasts with the target compound’s basic amino group (pKa ~9–10) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Solubility (Water) | Applications |
|---|---|---|---|---|---|
| 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol HCl | 1638768-33-8 | C8H14N2O·HCl | Amino, propan-2-ol | High | Pharmaceutical intermediates |
| Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl | 676371-65-6 | C8H13NO2·HCl | Amino, ester | Moderate | Synthetic intermediates |
| (3-Amino-1-bicyclo[1.1.1]pentanyl)methanol | 1638767-26-6 | C6H11NO | Amino, primary alcohol | Moderate | Bioactive molecule synthesis |
| D(+)-2-Amino-3-phenyl-1-propanol | 5267-64-1 | C9H13NO | Phenyl, primary alcohol | Low | Adrenoceptor ligand research |
| tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate | 1638765-26-0 | C11H19NO3 | Boc-protected amino, hydroxymethyl | Low | Protected intermediate |
Biological Activity
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol, also known as its hydrochloride salt, is a bicyclic compound with potential therapeutic applications due to its unique structural properties. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)propan-2-ol hydrochloride
- CAS Number : 2173391-71-2
- Molecular Formula : C8H16ClNO
- Molecular Weight : 177.67 g/mol
- Purity : Typically >95% in commercial preparations .
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems and inflammatory pathways:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter release, particularly in the context of pain modulation and neuroprotection .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNFα and IL-6 .
In Vitro Studies
A study conducted on derivatives of bicyclo[1.1.1]pentanes demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects by reducing NFκB activity in human monocyte cell lines .
| Compound | IC50 (µM) | Effect on NFκB Activity |
|---|---|---|
| BCP-sLXm | 0.5 | ↓50% |
| Control | - | Baseline |
Case Studies
Several case studies have highlighted the therapeutic potential of bicyclic compounds in treating chronic pain and inflammation:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions showed that administration of bicyclic amines resulted in a significant reduction in pain scores and improved quality of life metrics .
- Inflammatory Disorders : In patients with rheumatoid arthritis, treatment with bicyclic compounds led to a marked decrease in joint inflammation and swelling, correlating with reduced levels of inflammatory markers in serum .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol, and how can reaction yields be maximized?
- Methodological Answer : Synthesis of strained bicyclo[1.1.1]pentane derivatives typically involves photochemical or transition-metal-catalyzed reactions. For amino-propanol derivatives, reductive amination or nucleophilic substitution may be employed. Key steps include:
- Precursor Preparation : Start with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives, followed by functionalization to introduce the amino and propan-2-ol groups .
- Catalysis : Use palladium or nickel catalysts for cross-coupling reactions to attach substituents while preserving the strained bicyclo structure.
- Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate the product. Monitor reaction progress via TLC or LC-MS.
- Yield Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (low temperatures to minimize strain-induced decomposition).
Q. How can the structural integrity and purity of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm the bicyclo[1.1.1]pentane core and propan-2-ol substituents. Look for characteristic splitting patterns from bridgehead protons .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic distribution.
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bridge geometry, if single crystals are obtainable .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for handling during experiments .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in drug discovery applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like Discovery Studio or GROMACS to model interactions with biological targets (e.g., enzymes or receptors). Focus on the bicyclo core’s rigidity and its impact on binding affinity .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. This is critical for designing derivatives with improved stability .
- Docking Studies : Screen against protein databases (e.g., PDB) to identify potential therapeutic targets. The amino and hydroxyl groups may form hydrogen bonds with active sites .
Q. How does the strained bicyclo[1.1.1]pentane core influence the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Kinetic Stability Assays : Perform accelerated degradation studies under acidic/basic conditions (pH 3–10) and monitor via HPLC. The bridgehead strain may increase susceptibility to ring-opening reactions .
- Surface Adsorption Analysis : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to study interactions with labware surfaces (e.g., glass, polymers), which may catalyze decomposition .
- Environmental Controls : Store the compound in inert atmospheres (argon) and low temperatures (−20°C) to mitigate oxidative or thermal degradation .
Q. What are the challenges in incorporating this compound into multicomponent reactions (MCRs) for library synthesis?
- Methodological Answer :
- Reactivity Screening : Test compatibility with common MCR catalysts (e.g., organocatalysts, Lewis acids). The amino group may require protection (e.g., Boc or Fmoc) to prevent side reactions .
- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic interference.
- Workflow Design : Employ automated liquid handlers for high-throughput screening of reaction conditions (temperature, stoichiometry) to optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
